N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Description

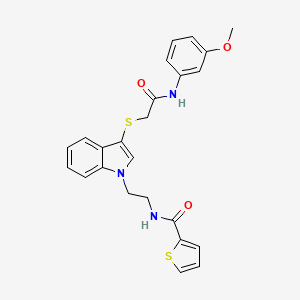

This compound features a thiophene-2-carboxamide core linked via an ethyl chain to a 1H-indole ring substituted at the 3-position with a thioether group. The thioether is further functionalized with a 2-((3-methoxyphenyl)amino)-2-oxoethyl moiety. This structure integrates multiple pharmacophoric elements: the thiophene-carboxamide (common in kinase inhibitors), the indole scaffold (prevalent in serotonin receptor ligands), and the 3-methoxyphenylamino group (implicated in modulating electronic and steric properties). Its synthesis likely involves Pd-mediated cross-coupling for indole-thiophene linkage and thioether formation via nucleophilic substitution .

Properties

IUPAC Name |

N-[2-[3-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-30-18-7-4-6-17(14-18)26-23(28)16-32-22-15-27(20-9-3-2-8-19(20)22)12-11-25-24(29)21-10-5-13-31-21/h2-10,13-15H,11-12,16H2,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFOGMFBSQFNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O3S. The compound features:

- An indole moiety linked through a thioether bridge to a benzamide core.

- A thiophene ring that enhances its biological interactions.

The unique combination of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing indole and thioether functionalities have been shown to inhibit cell proliferation in various cancer cell lines. In studies, compounds structurally related to this compound demonstrated IC50 values indicating potent cytotoxic effects against human cancer cells, including A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 13 | A549 | <0.5 | Bcl-2 inhibition |

| Compound 10 | Jurkat | <0.6 | Apoptosis induction |

| N-(target compound) | Various | TBD | TBD |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX-I and COX-II). Studies have shown that similar compounds exhibit selective inhibition of COX-II, leading to reduced inflammation without significant gastrointestinal side effects. This property is crucial for developing safer anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Interaction : Its structure suggests potential interactions with various receptors, which can modulate signaling pathways associated with cell growth and survival.

- Apoptosis Induction : Evidence shows that related compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of indole-based compounds in vitro. The results indicated that the presence of the thioether linkage was critical for enhancing cytotoxicity against cancer cell lines. The target compound's structure aligns closely with those that showed promising results, suggesting similar efficacy .

Study 2: Anti-inflammatory Properties

In a separate investigation, the anti-inflammatory effects of thiophene derivatives were assessed using animal models of inflammation. Results indicated that these compounds significantly reduced edema and inflammatory markers, supporting the hypothesis that this compound may exert similar effects .

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

- HepG2 and PC-3 Cells : The compound was evaluated using the MTT assay on HepG2 (liver cancer) and PC-3 (prostate cancer) cells, showing moderate to high cytotoxicity with the most effective derivatives exhibiting IC50 values in the low micromolar range .

Enzyme Targets

The compound's structure suggests potential inhibition of various enzymes involved in cellular signaling pathways:

- Phosphoinositide 3-Kinases (PI3K) : Class II PI3K isoforms play critical roles in cellular processes such as growth and metabolism. The compound may interact with these enzymes, potentially modulating their activity .

Biological Implications

The inhibition of these enzymes can lead to altered signaling pathways that are often dysregulated in cancer, making this compound a candidate for further development as a therapeutic agent.

Synthesis Strategies

The synthesis of N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide often involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity:

- Thioether Modifications : Variations in the thiophene or thiazole rings can significantly impact biological properties, including solubility and binding affinity to target enzymes .

Case Studies

Several derivatives have been synthesized to explore their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-4-yl)acetamide | Contains a thiazole ring | Exhibits cytotoxicity against cancer cell lines |

| 4-fluoro-N-(5-(thiadiazol-2-yl))benzamide | Incorporates a thiadiazole moiety | Induces cell cycle arrest and apoptosis |

Comparison with Similar Compounds

Structural Analogues with Thiophene-Carboxamide Moieties

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structural Similarities : Shares the thiophene-2-carboxamide core.

- Key Differences : The nitro group on the phenyl ring (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the target compound.

- Dihedral angles between thiophene and benzene rings (13.53° and 8.50°) suggest similar planarity to the target compound, influencing molecular packing and crystallinity .

N-(1-Ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide ()

- Structural Similarities : Contains an indole-thiophene-carboxamide scaffold.

- Key Differences : A formyl group at the indole 3-position versus the thioether-linked methoxyphenyl group in the target.

- Impact :

- The formyl group may enhance electrophilicity, enabling Schiff base formation, whereas the thioether in the target compound offers stability and lipophilicity.

- The ethyl substituent on the indole nitrogen may alter steric hindrance in receptor binding compared to the unsubstituted indole in the target .

Analogues with Indole-Thioether Linkages

N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide ()

- Structural Similarities : Ethyl-linked indole-thiophene-carboxamide framework.

- Key Differences: A methyl group at the indole 2-position versus the 3-methoxyphenylamino-thioether in the target.

- Impact: Methyl substitution increases lipophilicity (ClogP ~3.2 vs. The absence of a thioether-linked substituent may reduce hydrogen-bonding capacity compared to the target’s methoxyphenyl group .

Methyl-2-[2-(3-phenyl-1H-indol-2-yl)amino]ethanone ()

- Structural Similarities : Indole core with a substituent at the 2-position.

- Key Differences: An amino-ethanone group versus the thioether-carboxamide in the target.

- Impact: The amino-ethanone moiety may engage in hydrogen bonding, whereas the thioether in the target provides sulfur-mediated van der Waals interactions. The phenyl group at the indole 3-position could enhance π-π stacking, unlike the methoxyphenyl-thioether in the target .

Functional Group Comparisons

Thioether vs. Thiosemicarbazone ()

- Example : (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide.

- Key Differences : Thiosemicarbazone moiety (N–NH–C=S) versus thioether (C–S–C).

- Impact :

- Thiosemicarbazones exhibit metal-chelating properties, relevant for anticancer activity, while thioethers prioritize stability and lipophilicity.

- The target compound’s methoxyphenyl group may confer selectivity for aromatic receptor pockets compared to the chlorobenzyl group in the thiosemicarbazone .

Table 1: Key Properties of Target Compound and Analogues

*ClogP estimated using ChemDraw.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide, and how can purity be optimized?

- Methodology : Utilize a multi-step approach involving:

- Anhydride coupling : React intermediates (e.g., indole-thioethyl derivatives) with thiophene-2-carboxamide precursors under inert conditions (N₂ atmosphere) in dry CH₂Cl₂ .

- Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >95% purity. Monitor by LC-MS for mass confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Techniques :

- 1H/13C NMR : Identify key signals (e.g., thiophene protons at δ 6.8–7.5 ppm, indole NH at δ 10–12 ppm) and verify substituent connectivity .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .

- HRMS : Validate molecular weight with <2 ppm error to confirm synthetic success .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability and reactivity in biological systems?

- Approach :

- DFT Calculations : Optimize geometry using Gaussian or similar software to assess intramolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the indole-thiophene scaffold) .

- Docking Studies : Simulate binding to target proteins (e.g., adenosine receptors) using AutoDock Vina to prioritize in vitro assays .

Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?

- Case Example : If the compound shows poor antimicrobial activity despite favorable docking scores:

- Re-evaluate Assay Conditions : Test solubility in DMSO/PBS mixtures and adjust cell membrane permeability using logP optimization .

- Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity .

Q. How can synthetic byproducts be systematically analyzed to improve reaction yields?

- Byproduct Identification :

- LC-HRMS : Detect trace impurities (e.g., unreacted intermediates or hydrolysis products) .

- Mechanistic Insight : Propose side reactions (e.g., anhydride hydrolysis under prolonged reflux) and adjust conditions (shorter reaction time, lower temperature) .

- Yield Optimization : Implement Design of Experiments (DoE) to map the impact of variables like solvent polarity and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.